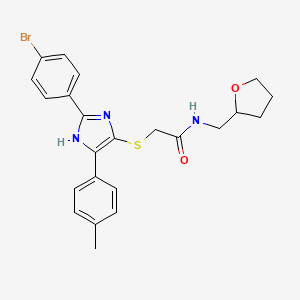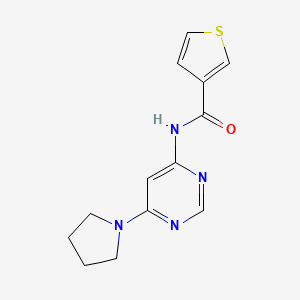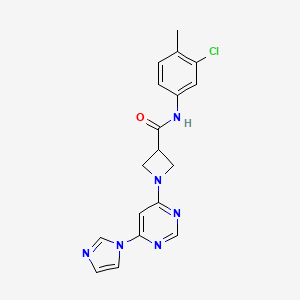
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H17ClN6O and its molecular weight is 368.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure Modification for Antagonistic Activity
- Researchers have found that systematic modifications to the imidazo[1,2-a]pyrimidine structure can reduce metabolism mediated by aldehyde oxidase (AO), enhancing the antagonistic activity against the androgen receptor. This is particularly relevant in the context of castration-resistant prostate cancer (CRPC) treatments (Linton et al., 2011).
Synthesis of Anticancer and Anti-Inflammatory Agents
- Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research suggests a potential application in developing new anticancer therapies (Rahmouni et al., 2016).
Antibacterial Applications
- Studies have shown that certain pyrazolopyrimidine derivatives exhibit significant antibacterial activity. This could lead to new treatments for bacterial infections (Rahmouni et al., 2014).
Antimicrobial and Antitubercular Activities
- Pyrimidine-azetidinone analogs have been synthesized, showing potential as antimicrobial and antitubercular agents. These findings could contribute to the development of new drugs for treating tuberculosis and other microbial infections (Chandrashekaraiah et al., 2014).
Antineoplastic Activity
- Benzimidazole condensed ring systems, including imidazo[1,2-a]pyrimidine derivatives, have been synthesized and shown variable degrees of antineoplastic activity against certain cell lines, indicating potential in cancer treatment (Abdel-Hafez, 2007).
Antiprotozoal Agents
- Research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines reveals their potential as antiprotozoal agents. This can be crucial in developing treatments for protozoal infections (Ismail et al., 2004).
CNS Activity and Anti-Inflammatory Properties
- Certain imidazo[1,2-c]pyrimidine derivatives have been found to exhibit CNS activity and anti-inflammatory properties, suggesting their use in neurological and inflammatory disorders (Długosz & Machoń, 1986).
Antiviral Activity
- Imidazo[1,2-a]pyridines have been designed and tested as antirhinovirus agents, demonstrating the potential for treating viral infections (Hamdouchi et al., 1999).
Anti-Inflammatory and Analgesic Properties
- Research into indolyl azetidinones has shown promising anti-inflammatory and analgesic properties, indicating possible use in pain management and inflammation treatment (Kalsi et al., 1990).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O/c1-12-2-3-14(6-15(12)19)23-18(26)13-8-25(9-13)17-7-16(21-10-22-17)24-5-4-20-11-24/h2-7,10-11,13H,8-9H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMFSLHLNYPZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2688234.png)
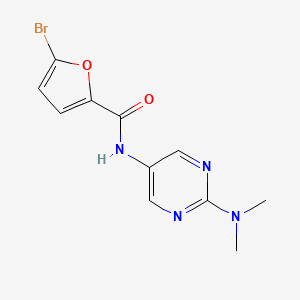
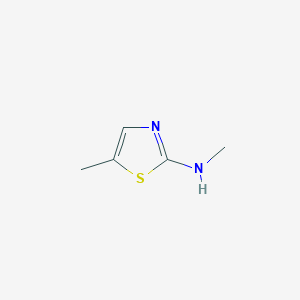
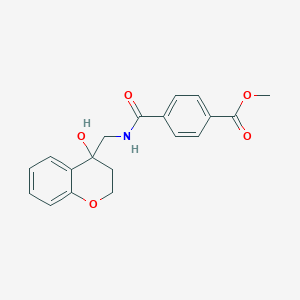

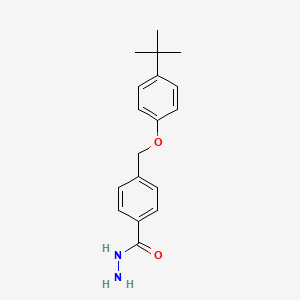
![2-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2688244.png)
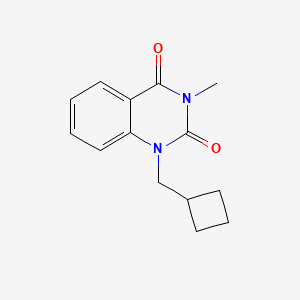
![2-bromo-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2688246.png)
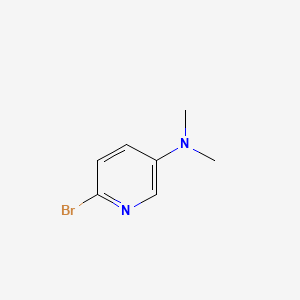
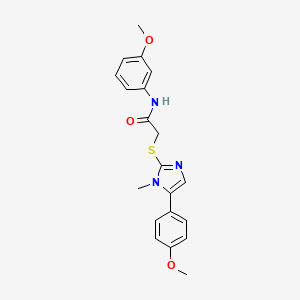
![N-(3-chlorophenyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2688253.png)
